molecular formula C13H16ClNO3 B1359346 Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate CAS No. 890100-57-9

Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate

Cat. No. B1359346
M. Wt: 269.72 g/mol
InChI Key: BPHICZTWHFSTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate is a complex organic compound. It contains a pyridyl group, which is a basic aromatic ring with a nitrogen atom, and a chloro group, which is a halogen. It also has an ester functional group, which is often found in fats and oils.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridyl ring, the introduction of the chloro group, and the formation of the ester. The exact methods would depend on the starting materials and the specific conditions required.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridyl ring and the ester group would likely be the most significant features of the structure.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The pyridyl group could participate in electrophilic substitution reactions, while the ester could undergo hydrolysis, among other reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could affect its solubility in different solvents.


Scientific Research Applications

  • Synthesis of Alpha-Lipoic Acid
    Ethyl 6-chloro-3-oxohexanoate, a related compound, is used in the synthesis of (R)-(+)-α-lipoic acid, which is a cofactor in biochemical decarboxylation of α-keto acids. This process involves the reduction of alkyl 6-chloro-3-oxohexanoates using bakers' yeast (Gopalan & Jacobs, 1990).

  • Herbicidal Properties
    Ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate, a compound structurally similar to Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate, demonstrates selective postemergent herbicidal properties. Its synthesis and herbicidal efficacy are compared with known herbicides (Bauer et al., 1990).

  • Pharmacological Applications
    Various ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, including those with pyridyl groups, have been synthesized and tested for pharmacological activities such as positive inotropic, antiinflammatory, analgesic, and hypotensive effects (Mosti et al., 1994).

  • Chemical Synthesis and Drug Development
    Ethyl 6-chloro-5-cyano-2-methylnicotinate, a related compound, has been used in the development of AZD1283, a P2Y12 receptor antagonist. This compound was synthesized for supporting preclinical and clinical studies (Andersen et al., 2013).

  • Synthesis of Biotin
    A related compound, 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester, was used in a novel synthesis of biotin (vitamin H). This involved regioselective chlorination and synthesis of key compounds in biotin production (Zav’yalov et al., 2006).

Safety And Hazards

As with any chemical compound, handling Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate would require appropriate safety precautions. This might include wearing protective clothing and eye protection, and working in a well-ventilated area.


Future Directions

Future research on this compound could involve exploring its potential uses, investigating its properties in more detail, or developing more efficient methods for its synthesis.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and resources related to this exact compound would be needed.


properties

IUPAC Name

ethyl 6-(2-chloropyridin-3-yl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-2-18-12(17)8-4-3-7-11(16)10-6-5-9-15-13(10)14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHICZTWHFSTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641796
Record name Ethyl 6-(2-chloropyridin-3-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate

CAS RN

890100-57-9
Record name Ethyl 2-chloro-ε-oxo-3-pyridinehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(2-chloropyridin-3-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate
Reactant of Route 4
Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate
Reactant of Route 5
Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-(2-chloro-3-pyridyl)-6-oxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.